(2-{imidazo[1,2-b]pyridazin-6-yl}-octahydro-1H-isoindol-3a-yl)methanol
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Overview
Description
The compound (2-{imidazo[1,2-b]pyridazin-6-yl}-octahydro-1H-isoindol-3a-yl)methanol is a complex organic molecule that features an imidazo[1,2-b]pyridazine core. This structure is known for its potential applications in medicinal chemistry, particularly as kinase inhibitors. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{imidazo[1,2-b]pyridazin-6-yl}-octahydro-1H-isoindol-3a-yl)methanol typically involves multiple steps, starting with the construction of the imidazo[1,2-b]pyridazine core. This can be achieved through condensation reactions, multicomponent reactions, or oxidative coupling Common reagents used in these reactions include various amines, aldehydes, and alcohols under controlled conditions such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms could be employed to optimize the production process. The use of catalysts and optimized reaction conditions would be crucial to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
The compound (2-{imidazo[1,2-b]pyridazin-6-yl}-octahydro-1H-isoindol-3a-yl)methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or ketones.
Reduction: The imidazo[1,2-b]pyridazine core can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazo[1,2-b]pyridazine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group would yield an aldehyde or ketone, while substitution reactions could introduce various functional groups into the imidazo[1,2-b]pyridazine core .
Scientific Research Applications
The compound (2-{imidazo[1,2-b]pyridazin-6-yl}-octahydro-1H-isoindol-3a-yl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-{imidazo[1,2-b]pyridazin-6-yl}-octahydro-1H-isoindol-3a-yl)methanol involves its interaction with specific molecular targets, such as kinases. The imidazo[1,2-b]pyridazine core can bind to the active site of kinases, inhibiting their activity and thereby affecting various cellular processes. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in their functional groups and biological activities.
Imidazo[1,2-b]pyridazines: Other derivatives of this core structure have been studied for their kinase inhibitory activities and potential therapeutic applications.
Uniqueness
The uniqueness of (2-{imidazo[1,2-b]pyridazin-6-yl}-octahydro-1H-isoindol-3a-yl)methanol lies in its specific combination of functional groups and its ability to interact with multiple biological targets.
Properties
Molecular Formula |
C15H20N4O |
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Molecular Weight |
272.35 g/mol |
IUPAC Name |
(2-imidazo[1,2-b]pyridazin-6-yl-3,4,5,6,7,7a-hexahydro-1H-isoindol-3a-yl)methanol |
InChI |
InChI=1S/C15H20N4O/c20-11-15-6-2-1-3-12(15)9-18(10-15)14-5-4-13-16-7-8-19(13)17-14/h4-5,7-8,12,20H,1-3,6,9-11H2 |
InChI Key |
NZDKPHXVPCGUQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CN(CC2C1)C3=NN4C=CN=C4C=C3)CO |
Origin of Product |
United States |
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